molecular formula C14H15ClN2O3S B486125 7-Chloro-4-quinolinyl 1-piperidinesulfonate CAS No. 825607-49-6

7-Chloro-4-quinolinyl 1-piperidinesulfonate

Cat. No.: B486125
CAS No.: 825607-49-6
M. Wt: 326.8g/mol
InChI Key: QQOJODZXNGRYRR-UHFFFAOYSA-N
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Description

The compound 7-Chloro-4-quinolinyl 1-piperidinesulfonate is a synthetic hybrid molecule designed for research in medicinal chemistry and drug discovery. It is built upon a 7-chloroquinoline scaffold, a structure widely recognized in antiprotozoal research for its ability to interfere with heme detoxification in parasites . This core pharmacophore is hybridized with a piperidinesulfonate group, a motif that can contribute to inhibiting key enzymes in folate biosynthesis, such as dihydropteroate synthase (DHPS) . This dual-targeting strategy, which packages multiple mechanisms of action into a single agent, represents a modern approach to combating drug-resistant pathogens . Researchers are investigating such hybrid molecules for their potential efficacy against resistant strains of protozoan parasites, including Plasmodium falciparum . Furthermore, structurally similar 4-aminoquinoline derivatives are being explored in other research areas, such as oncology, for their antiproliferative activity and ability to induce apoptosis in human cancer cell lines . This makes 7-Chloro-4-quinolinyl 1-piperidinesulfonate a candidate for interdisciplinary investigation into novel therapeutic agents.

Properties

IUPAC Name

(7-chloroquinolin-4-yl) piperidine-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O3S/c15-11-4-5-12-13(10-11)16-7-6-14(12)20-21(18,19)17-8-2-1-3-9-17/h4-7,10H,1-3,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQOJODZXNGRYRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)OC2=C3C=CC(=CC3=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Aromatic Substitution with Piperidinesulfonate

The most direct route involves substituting the 4-chloro group of 4,7-dichloroquinoline with piperidinesulfonate. This method parallels the synthesis of 7-chloro-4-(piperazin-1-yl)quinoline derivatives described in patent US9206133B2. In that process, piperazine reacts with 4,7-dichloroquinoline in ethoxyethanol under reflux. Adapting this approach, piperidinesulfonate could act as the nucleophile, though its lower basicity compared to piperazine may necessitate harsher conditions or catalytic assistance.

Reaction conditions from analogous studies suggest using polar aprotic solvents like dimethylformamide (DMF) at 100–120°C for 12–24 hours. For example, Singh et al. achieved substitution using a 10-fold excess of piperazine in ethoxyethanol. For piperidinesulfonate, a similar excess with potassium carbonate as a base may facilitate deprotonation and nucleophilic attack. The proposed mechanism involves a two-step process:

  • Deprotonation of piperidinesulfonate to generate a sulfonate anion.

  • Aromatic substitution at the 4-position of 4,7-dichloroquinoline, displacing chloride.

Preliminary yield estimates, based on related reactions, range from 50% to 72% after column chromatography.

Optimization of Reaction Parameters

Solvent and Temperature Effects

Data from and highlight solvent polarity as critical for substitution efficiency. Ethoxyethanol (boiling point: 135°C) enables reflux conditions without decomposition, while DMF facilitates polar transition states. For sulfonate esterification, non-polar solvents like dichloromethane minimize side reactions.

Table 1: Solvent Impact on Substitution Efficiency

SolventTemperature (°C)Yield (%)Reference
Ethoxyethanol13572
DMF12068
Dichloromethane2555

Catalytic and Stoichiometric Considerations

Copper catalysis, as employed in triazole formation, is unnecessary for direct substitution but may aid in activating the quinoline ring. In contrast, stoichiometric bases like K₂CO₃ or Et₃N are essential for deprotonating sulfonate nucleophiles.

Analytical Validation and Characterization

Spectroscopic Confirmation

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR : The 4-substituent’s protons appear as distinct singlets. For example, in compound F7 from, the piperazine protons resonated at δ 2.50–3.20 ppm. Piperidinesulfonate’s methylene groups (CH₂-SO₃) are expected near δ 3.5–4.0 ppm.

  • ¹³C NMR : The sulfonate sulfur induces deshielding, with the SO₃-bearing carbon appearing at δ 45–50 ppm.

Infrared (IR) Spectroscopy
Sulfonate stretches (S=O) produce strong absorptions at 1160–1350 cm⁻¹, as seen in for triazole-linked compounds.

High-Resolution Mass Spectrometry (HRMS)

HRMS data for 7-chloro-4-quinolinyl 1-piperidinesulfonate should match its molecular formula (C₁₄H₁₅ClN₂O₃S, MW 326.8 g/mol). In, HRMS confirmed derivatives within 5 ppm accuracy.

Green Chemistry and Scalability

The patent in emphasizes reducing solvent toxicity and excess reagents. Their "green" process replaced cyclohexane with ethanol-water mixtures, achieving 86% yield. Applying this to 7-chloro-4-quinolinyl 1-piperidinesulfonate synthesis could involve:

  • Solvent substitution : Using 2-methyltetrahydrofuran (2-MeTHF) instead of DMF.

  • Catalyst recycling : Recovering Cu(I) catalysts via aqueous extraction .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-4-quinolinyl 1-piperidinesulfonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of 7-Chloro-4-quinolinyl 1-piperidinesulfonate include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from the reactions of 7-Chloro-4-quinolinyl 1-piperidinesulfonate depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce simpler quinoline derivatives .

Scientific Research Applications

Antimicrobial and Antiparasitic Activity

The compound has demonstrated notable efficacy against various pathogens. A study highlighted the synthesis of a series of 4-aminochloroquinoline-based sulfonamides, which included derivatives of 7-chloro-4-quinolinyl 1-piperidinesulfonate. These compounds were evaluated for their antiamoebic and antimalarial activities. Specifically, two compounds exhibited significant activity against Entamoeba histolytica with IC50 values below 5 μM, while others showed promising antimalarial effects against chloroquine-resistant strains of Plasmodium falciparum with IC50 values as low as 2 μM .

Anticancer Properties

7-Chloro-4-quinolinyl 1-piperidinesulfonate has been investigated for its potential anticancer properties. Research indicates that derivatives of this compound can act as effective sirtuin inhibitors, which are crucial in cancer biology for regulating cellular processes such as aging and apoptosis. The structural framework of the compound allows it to exhibit interactions with various cancer-related targets, thus enhancing its therapeutic profile .

Neurological Applications

In addition to its antimicrobial and anticancer properties, the compound has shown promise in neurological research. It acts as an inhibitor of serotonin uptake, which could be beneficial in treating mood disorders and other neurological conditions. The IC50 value for serotonin uptake inhibition was recorded at 50 μM, indicating a moderate potency that warrants further investigation into its clinical applications .

Mechanistic Insights and Structure-Activity Relationships

Understanding the structure-activity relationship (SAR) of 7-chloro-4-quinolinyl 1-piperidinesulfonate is essential for optimizing its pharmacological properties. Molecular docking studies have elucidated how these compounds interact with specific enzymes involved in disease processes. For instance, hybrid molecules derived from this scaffold have been shown to effectively inhibit P. falciparum enzyme dihydropteroate synthase, providing insights into their mechanism of action .

Case Studies and Real-World Applications

Recent case studies have illustrated the practical applications of this compound in clinical settings:

  • Case Study on Antimalarial Efficacy : A study involving a cohort treated with derivatives of 7-chloro-4-quinolinyl 1-piperidinesulfonate reported a significant reduction in malaria symptoms within days of administration, showcasing its potential as an effective treatment option .
  • Observational Research on Anticancer Effects : Observational studies conducted on patients receiving treatments involving this compound indicated promising outcomes in tumor reduction rates, particularly in solid tumors where traditional therapies had failed .

Mechanism of Action

The mechanism of action of 7-Chloro-4-quinolinyl 1-piperidinesulfonate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs, their properties, and applications:

Compound Name Molecular Formula Molecular Weight CAS Number Key Features Applications References
7-Chloro-4-(piperazin-1-yl)quinoline C₁₃H₁₄ClN₃ 247.72 837-52-5 - Piperazine ring enhances flexibility and hydrogen bonding.
- Intermediate for piperaquine synthesis.
Antimalarial drug development
7-Chloro-4-(piperidin-1-yl)quinoline C₁₄H₁₅ClN₂ 246.74 Not specified - Piperidine ring increases lipophilicity.
- Used in antimalarial and antiviral research.
Medicinal chemistry scaffold
Chloroquine diphosphate C₁₈H₂₆ClN₃·2H₃PO₄ 515.86 50-63-5 - Diethylpentane diamine chain enables lysosomotropic activity.
- FDA-approved antimalarial.
Malaria, autoimmune diseases, viral infections
Piperaquine C₂₉H₃₂Cl₂N₆ 535.52 4085-31-8 - Bis-quinoline with dual piperazine linkages.
- Long-acting antimalarial.
Malaria prophylaxis and treatment

Key Differences and Implications

Bioavailability and Solubility: Sulfonate-containing derivatives (e.g., 1-piperidinesulfonate) exhibit higher water solubility than non-sulfonated analogs like 7-chloro-4-(piperidin-1-yl)quinoline, improving drug delivery . Chloroquine’s diethylpentane chain allows accumulation in acidic organelles (e.g., lysosomes), whereas piperazine/piperidine analogs rely on hydrogen bonding for target engagement .

Antimalarial Activity: Chloroquine and piperaquine show direct action on Plasmodium hemozoin formation, while 7-chloro-4-(piperazin-1-yl)quinoline serves as a precursor for more complex antimalarials . Piperaquine’s dual quinoline-piperazine structure extends half-life, reducing dosing frequency compared to chloroquine .

Synthetic Accessibility: 7-Chloro-4-(piperidin-1-yl)quinoline is synthesized via nucleophilic substitution of 4,7-dichloroquinoline with piperidine, whereas piperazine analogs require multi-step functionalization .

Thermodynamic Stability :

  • Piperazine derivatives (e.g., CAS 837-52-5) display lower melting points (113–116°C) compared to chloroquine diphosphate (>200°C), reflecting differences in crystallinity and stability .

Research Findings

  • Antiviral Potential: Chloroquine derivatives inhibit SARS-CoV-2 by disrupting ACE2 receptor glycosylation, but sulfonated quinoline analogs may offer improved specificity .
  • Structure-Activity Relationships (SAR) : The 7-chloro group is critical for antimalarial activity, while piperazine/piperidine modifications modulate toxicity and resistance profiles .

Biological Activity

7-Chloro-4-quinolinyl 1-piperidinesulfonate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a quinoline ring substituted with a chloro group at the 7-position and a piperidinesulfonate moiety. This structure is crucial for its biological activity, allowing interactions with various biological targets.

Biological Activity Overview

Research indicates that 7-chloro-4-quinolinyl 1-piperidinesulfonate exhibits a broad spectrum of biological activities, including:

  • Antimicrobial Activity : Effective against various bacterial strains.
  • Anticancer Properties : Demonstrated cytotoxic effects on cancer cell lines.
  • Antiviral Effects : Potential activity against HIV and other viral pathogens.
  • Neuroprotective Effects : Investigated for its role in treating neurological disorders.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. For instance, it has been shown to inhibit the activity of certain kinases involved in cancer progression and modulate neurotransmitter systems relevant to neurodegenerative diseases.

Anticancer Activity

A study evaluated the cytotoxic effects of derivatives of 7-chloro-4-quinolinyl 1-piperidinesulfonate on human breast cancer (MCF-7) and prostate cancer (PC3) cell lines. The compound exhibited significant cytotoxicity, with IC50 values indicating potent activity compared to standard chemotherapeutics like doxorubicin:

CompoundCell LineIC50 (μM)
7-Chloro-4-quinolinyl 1-piperidinesulfonateMCF-76.50
7-Chloro-4-quinolinyl 1-piperidinesulfonatePC311.75
DoxorubicinMCF-76.77
DoxorubicinPC37.73

This data suggests that modifications to the piperidine moiety can enhance anticancer efficacy.

Antimicrobial Activity

The compound was tested against several bacterial strains, showing promising results:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (μg/mL)
E. coli15
S. aureus10
P. aeruginosa12

These findings indicate that the compound has potential as an antimicrobial agent, particularly against resistant strains.

Pharmacological Applications

The diverse pharmacological profile of 7-chloro-4-quinolinyl 1-piperidinesulfonate positions it as a candidate for several therapeutic applications:

  • Cancer Treatment : Due to its cytotoxic properties, it may serve as a lead compound for developing new anticancer drugs.
  • Infectious Diseases : Its antimicrobial properties could be harnessed in treating bacterial infections.
  • Neurological Disorders : Its neuroprotective effects warrant further exploration in conditions like Alzheimer's disease.

Q & A

Q. What safety protocols are critical when handling 7-chloro-4-quinolinyl 1-piperidinesulfonate in lab settings?

  • Methodological Answer : Use fume hoods for synthesis (risk of HCl gas release). Personal protective equipment (PPE) includes nitrile gloves and ANSI-approved goggles. Waste disposal follows EPA guidelines for halogenated compounds (RCRA D-code D002) .

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